N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide
Overview
Description
“N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide” is a chemical compound with a molecular weight of 210.2 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid substance . Its hydrochloride form has a molecular weight of 246.66 .Scientific Research Applications
Modulation of Pharmacologically Relevant Properties
Research by Vorberg et al. (2016) explores how the pharmacological properties of N-alkyl-piperidine-2-carboxamides, such as N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide, are influenced by the selective introduction of fluorine atoms. The study found that fluorine atoms' proximity modulates basicity and affects the lipophilicity and aqueous solubility of these compounds, suggesting potential applications in improving the pharmacological profile of related drugs (Vorberg et al., 2016).
Inhibitors in Pharmaceutical Research
Research into N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, closely related to this compound, highlights their role as inhibitors of PCSK9 mRNA translation. These compounds, including 4d and 4g, show improved potency and safety profiles in vitro, indicating their utility in pharmaceutical research and development (Londregan et al., 2018).
Application in Antiviral Research
The use of piperidine-4-yl-aminopyrimidines, similar in structure to this compound, in antiviral research is significant. These compounds show potent activity against a range of HIV-1 strains, including resistant mutants. This suggests their potential application in developing new antiviral therapies (Tang et al., 2010).
Imaging and Diagnostic Applications
A study by Horti et al. (2019) on [11C]CPPC, a compound structurally related to this compound, highlights its use as a PET radiotracer for imaging reactive microglia in various neuropsychiatric disorders. This suggests potential applications in diagnostic imaging and monitoring neuroinflammation (Horti et al., 2019).
Synthesis and Chemical Applications
In the field of synthetic chemistry, research into the synthesis and properties of piperidine-4-carboxamides, similar to this compound, provides insights into their potential applications. Studies on the synthesis of these compounds, their use as inhibitors, and their involvement in catalysis and synthetic pathways indicate a broad range of applications in chemical synthesis and drug development (Wei et al., 2016).
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTWYOHFTKEWID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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